Tricalcium silicate

Vue d'ensemble

Description

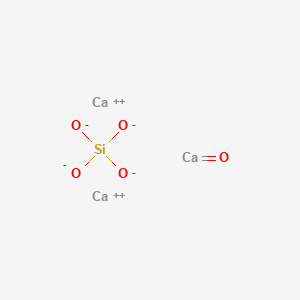

Tricalcium silicate (Ca3SiO5) is a major and the most reactive calcium silicate species in ordinary Portland cement . It is used in a variety of fields from building materials to pharmaceutical products due to its bioactivity, biocompatibility, and hydraulic nature . It is also a candidate for drug delivery, filling and regeneration materials in dentistry, and bone tissue .

Synthesis Analysis

The hydration process of this compound involves its dissolution, portlandite crystallization, and calcium-silicate-hydrate (C-S-H) gel precipitation . The hydration of this compound is stimulated by the dissolution of calcium ions from the Ca3SiO5 surfaces accompanied by the precipitation of lamellar C-S-H, which is responsible for the cohesivity, durability, and mechanical properties of concrete .Molecular Structure Analysis

The molecular dynamics and metadynamics simulations enable quantitative analyses of reaction pathways, thermodynamics, and kinetics of the calcium ion dissolution from the this compound surface . The calcium sites with different coordination environments lead to different reaction pathways and free energy barriers .Chemical Reactions Analysis

The chemical reaction of this compound involves the dissolution of calcium ions from the Ca3SiO5 surfaces, which is stimulated by water adsorption, proton exchange, and diffusion of water into the surface layer . This leads to the leaching of the calcium ion from the surface step by step .Physical And Chemical Properties Analysis

This compound is thermodynamically unstable below 1250°C, but can be preserved in a metastable state at room temperature by fast cooling . On slow cooling, it tends to revert to belite (Ca2SiO4) and CaO . The surfaces of all materials consist of particle sizes ranging from 0.194 μm to approximately 51.82 μm .Applications De Recherche Scientifique

Dental Applications : Tricalcium silicate-based materials like Biodentine™ are used as dentine replacement materials due to their enhanced physical and biological properties. These properties are attributed to their finer particle size, use of zirconium oxide as a radiopacifier, and the purity of this compound (Rini Sj et al., 2021).

Biomedical Field : this compound's biocompatibility makes it an alternative to ceramic implant materials for clinical applications. Its properties can be modified by doping with foreign oxides like MgO, Al2O3, and Fe2O3, which influence its crystal structure and hydration activity (D. Stephan et al., 2008).

Osteogenic Effects : The effects of this compound cements on osteogenic differentiation of human bone marrow-derived mesenchymal stem cells have been studied. However, this compound cements do not induce osteogenic differentiation of these cells in vitro (A. Eid et al., 2014).

Electronic Structure and Reactivity : Studies on this compound's electronic structure, especially when doped with impurities, help understand its reactivity and potential applications in materials science (Kayahan Saritas & J. Grossman, 2015).

Hydration Processes : Research has delved into the hydration of this compound, identifying intermediate phases and understanding the mechanics of hydration, which is crucial for applications in cement and concrete research (F. Bellmann et al., 2010).

Stem Cell Cultures : Studies on the cytocompatibility of this compound cements like Biodentine™ in direct contact with dental pulp stem cells show their bioactivity, making them suitable for applications in vital pulp therapy (M. Widbiller et al., 2016).

Pulp Therapy : this compound cements, due to their bioactive properties, have been proposed for vital pulp therapy in dentistry (I. About, 2018).

Mécanisme D'action

Safety and Hazards

Tricalcium silicate should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future directions of tricalcium silicate research could involve exploring the kinetics of dissolution and dynamic properties at the water/solid interface on the atomic scale . This could be significant to understand the natural process and instruct the industrial production at a macroscopic scale . It could also involve the development of new formulations to enhance the clinical performance of this compound-based cements .

Propriétés

IUPAC Name |

dicalcium;oxocalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.O4Si.O/c;;;1-5(2,3)4;/q;2*+2;-4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAARMUWIRURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

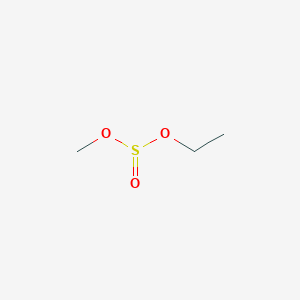

[O-][Si]([O-])([O-])[O-].O=[Ca].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049804 | |

| Record name | Tricalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [HSDB] | |

| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless monoclinic crystals, refractory solid | |

CAS No. |

12168-85-3 | |

| Record name | Tricalcium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium oxide silicate (Ca3O(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium silicon pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricalcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2150 °C | |

| Record name | Tricalcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)